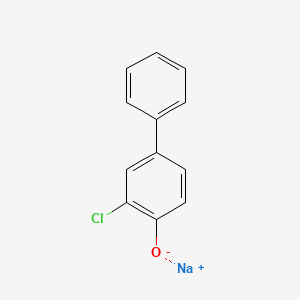
Sodium 2-chloro-4-phenylphenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-4-phenylphenate is a chemical compound with the molecular formula C12H8ClNaO. It is also known by other names such as sodium 3-chloro-4-biphenylolate and sodium 2-chloro-4-phenylphenolate . This compound is a sodium salt derivative of 2-chloro-4-phenylphenol and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-4-phenylphenate typically involves the reaction of 2-chloro-4-phenylphenol with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the complete conversion of the phenol to its sodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-chloro-4-phenylphenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent phenol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .
Applications De Recherche Scientifique
Sodium 2-chloro-4-phenylphenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-chloro-4-phenylphenate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- Sodium 2-chloro-4-phenylphenolate
- Sodium 3-chloro-4-biphenylolate
- 2-Chloro-4-phenylphenol sodium salt
Comparison: Sodium 2-chloro-4-phenylphenate is unique due to its specific substitution pattern and the presence of the sodium ion. This gives it distinct chemical and physical properties compared to other similar compounds. For example, the presence of the chlorine atom and the phenyl group can influence its reactivity and solubility .
Propriétés
Numéro CAS |
31366-97-9 |
|---|---|
Formule moléculaire |
C12H8ClNaO |
Poids moléculaire |
226.63 g/mol |
Nom IUPAC |
sodium;2-chloro-4-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |
Clé InChI |
ARCOPJIXLBWKLT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


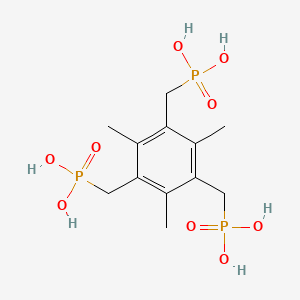
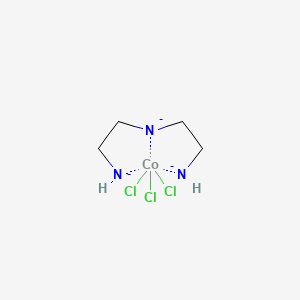
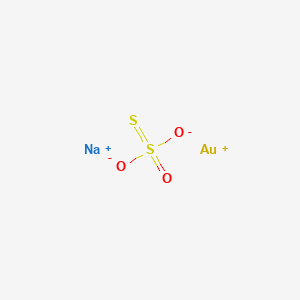
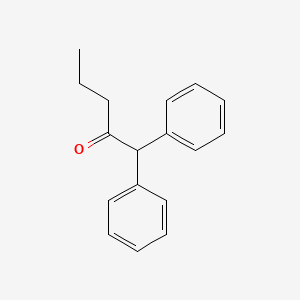

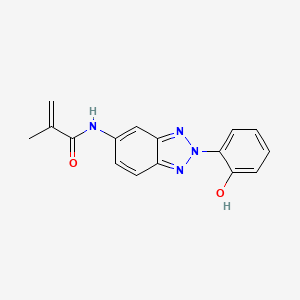
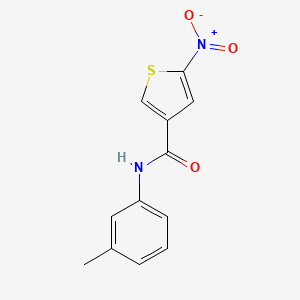
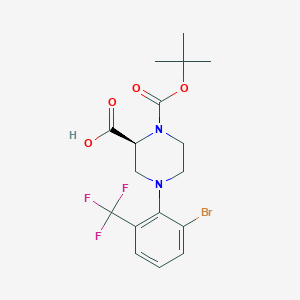
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
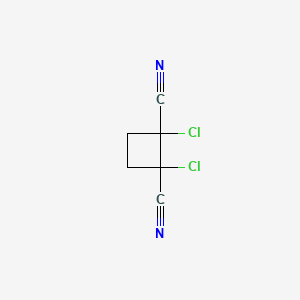
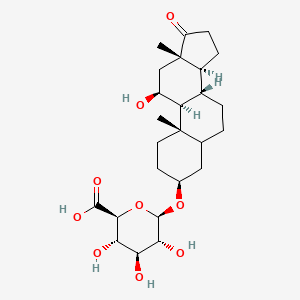
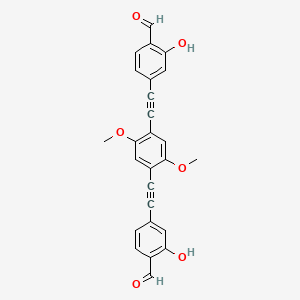
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
